molecular formula C18H15Cl2N3O4 B2897458 prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683779-04-6

prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2897458
CAS RN: 683779-04-6
M. Wt: 408.24
InChI Key: AHDWBTMQVXXUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H15Cl2N3O4 and its molecular weight is 408.24. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One of the significant applications of pyrido[2,3-d]pyrimidine derivatives is in the field of antimicrobial research. Sarhan et al. (2021) have designed and synthesized novel pyrido[2,3-d]pyrimidine compounds, demonstrating potent antimicrobial activity against various gram-positive and gram-negative bacteria. These compounds act as selective Fatty Acid Synthase type II inhibitors, effectively targeting the active pocket of Biotin Carboxylase in bacteria and fungi, suggesting their potential as antimicrobial agents (Sarhan, Soliman, Saleh, & Nofal, 2021).

Anticancer Research

The exploration of pyrido[2,3-d]pyrimidine derivatives extends into anticancer research. Gangjee et al. (1993) synthesized a series of 2,4-diamino-5-methyl-6-(anilinomethyl)pyrido[2,3-d]pyrimidines as 5-deaza nonclassical antifolates. These compounds were evaluated for their inhibitory activity against dihydrofolate reductases from various sources and demonstrated potential as antipneumocystis, antitoxoplasma, and antitumor agents, highlighting their significance in anticancer research (Gangjee, Shi, Queener, Barrows, & Kisliuk, 1993).

Enzyme Inhibition

Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their role in enzyme inhibition. Taslimi et al. (2018) studied the conversion reactions of pyrimidine-thiones with nucleophilic reagents, synthesizing new compounds that showed good inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms. These findings suggest the potential of these derivatives in developing inhibitors for enzymes implicated in various diseases (Taslimi, Sujayev, Turkan, Garibov, Huyut, Farzaliyev, Mamedova, & Gulcin, 2018).

Synthesis and Chemical Reactions

The synthesis and investigation of the chemical reactions of pyrido[2,3-d]pyrimidine derivatives are pivotal in understanding their potential applications. Various studies have focused on developing efficient synthetic protocols and understanding the reaction mechanisms of these compounds. For instance, Yadav et al. (2021) developed a simple and efficient synthetic protocol for pyrano pyrimidine carboxylate derivatives, highlighting the versatility and potential applications of these compounds in various research fields (Yadav, Lim, Kim, & Jeong, 2021).

Future Directions

: Chemistry LibreTexts - Naming Cycloalkanes : ChemSpider - 3-(4-cyanophenyl)prop-2-ynyl thiophene-2-carboxylate : [SpectraBase - 3-(4-Chlorophenyl)-4,6-dimethoxy-1-(prop-2’-enyl)indole-7-carbaldehyde](https://spectrabase.com

properties

IUPAC Name

prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4/c1-3-6-27-17(25)12-8(2)21-15-14(16(24)23-18(26)22-15)13(12)9-4-5-10(19)11(20)7-9/h3-5,7,13H,1,6H2,2H3,(H3,21,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDWBTMQVXXUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

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